molecular formula C22H17F3N2O3S B14942168 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14942168
M. Wt: 446.4 g/mol
InChI Key: UGIUTYLERCCEAR-UHFFFAOYSA-N
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Description

4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the hydroxyphenyl, methyl, oxo, and trifluoromethylphenyl groups.

    Formation of Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor under acidic or basic conditions.

    Functionalization: The introduction of the hydroxyphenyl group can be done via a Suzuki-Miyaura coupling reaction, while the methyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively. The trifluoromethylphenyl group can be added using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and trifluoromethylphenyl groups may play key roles in binding to these targets, while the thieno[2,3-b]pyridine core could influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide: Similar structure but lacks the trifluoromethyl group.

    4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H17F3N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H17F3N2O3S/c1-11-18-16(12-4-2-7-15(28)8-12)10-17(29)27-21(18)31-19(11)20(30)26-14-6-3-5-13(9-14)22(23,24)25/h2-9,16,28H,10H2,1H3,(H,26,30)(H,27,29)

InChI Key

UGIUTYLERCCEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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